

# The Discovery and Pharmacological Journey of Bunitrolol (Kö 1366): A Technical Overview

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## Compound of Interest

Compound Name: Bunitrolol Hydrochloride

Cat. No.: B1681765

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Ingelheim, Germany - Bunitrolol, initially identified by the code Kö 1366, is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenoceptor blocking properties and intrinsic sympathomimetic activity (ISA). Developed by Boehringer Ingelheim, its unique pharmacological profile, combining beta-blockade with vasodilation and partial agonist activity, has been the subject of considerable research. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of Bunitrolol, tailored for researchers, scientists, and drug development professionals.

## Discovery and Development

While the specific date of the initial synthesis of Bunitrolol (Kö 1366) by Boehringer Ingelheim is not extensively documented in publicly available literature, early pharmacological studies emerged in the late 1960s and early 1970s.<sup>[1]</sup> These initial investigations established its identity as a potent beta-adrenergic blocking agent. Subsequent research focused on elucidating its complete pharmacological profile, including its effects on the cardiovascular system and its unique combination of receptor interactions. Early clinical investigations assessed its hemodynamic effects in both healthy volunteers and patients with conditions such as ischemic heart disease and hypertension.<sup>[2]</sup>

## Chemical Synthesis

The chemical synthesis of Bunitrolol, chemically known as 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile, can be achieved through various routes. A common approach involves the reaction of 2-cyanophenol with epichlorohydrin to form an epoxide intermediate,

which is then opened by tert-butylamine. A detailed chemoenzymatic synthesis has also been reported, offering an alternative and potentially more stereoselective route.

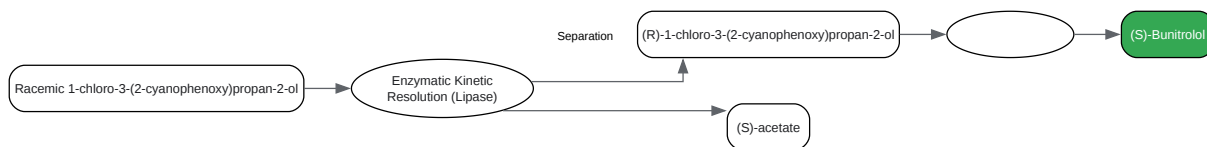
## Experimental Protocol: Chemoenzymatic Synthesis of (S)-Bunitrolol

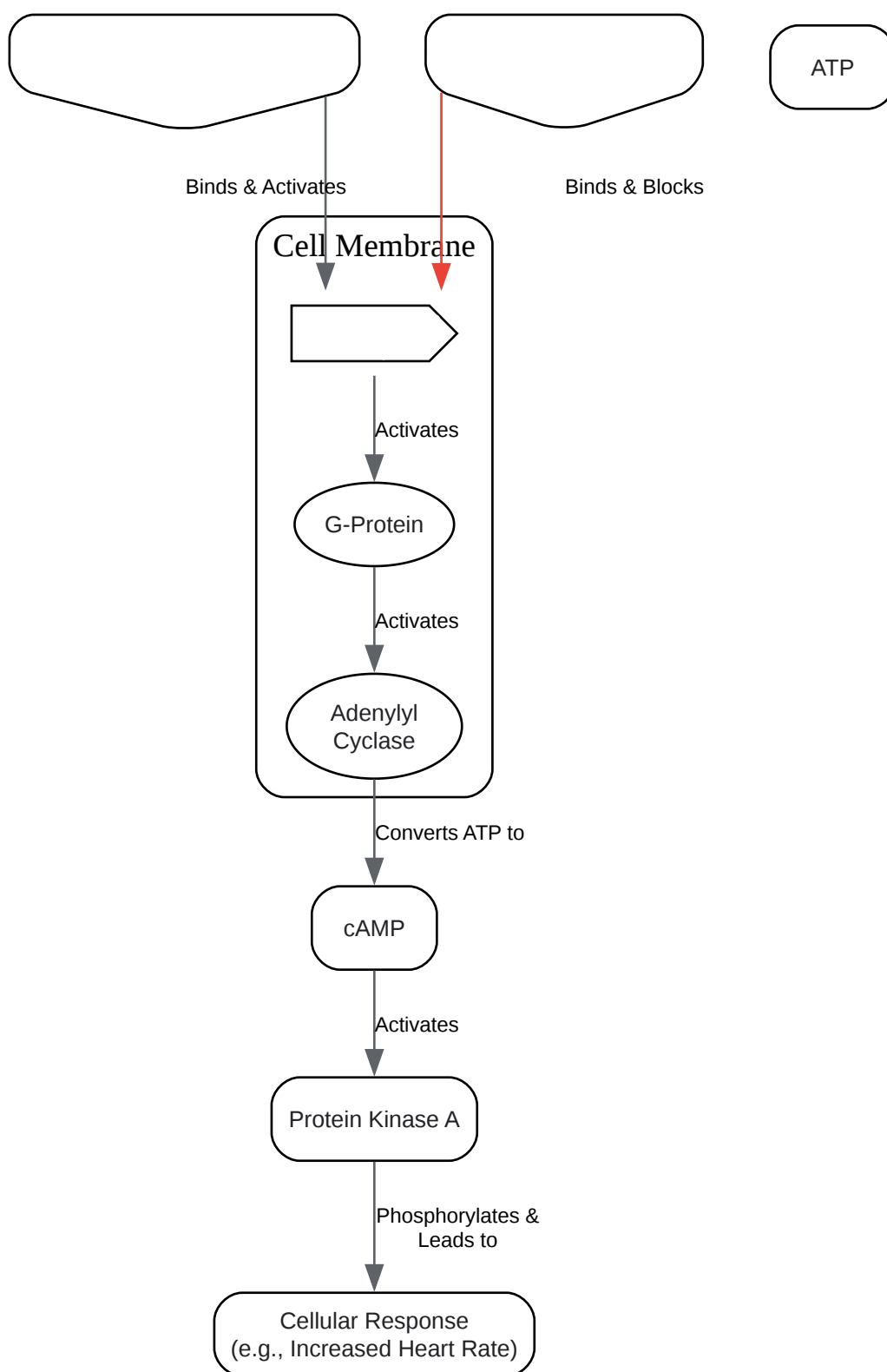
This protocol outlines a chemoenzymatic approach to synthesize the (S)-enantiomer of Bunitrolol.

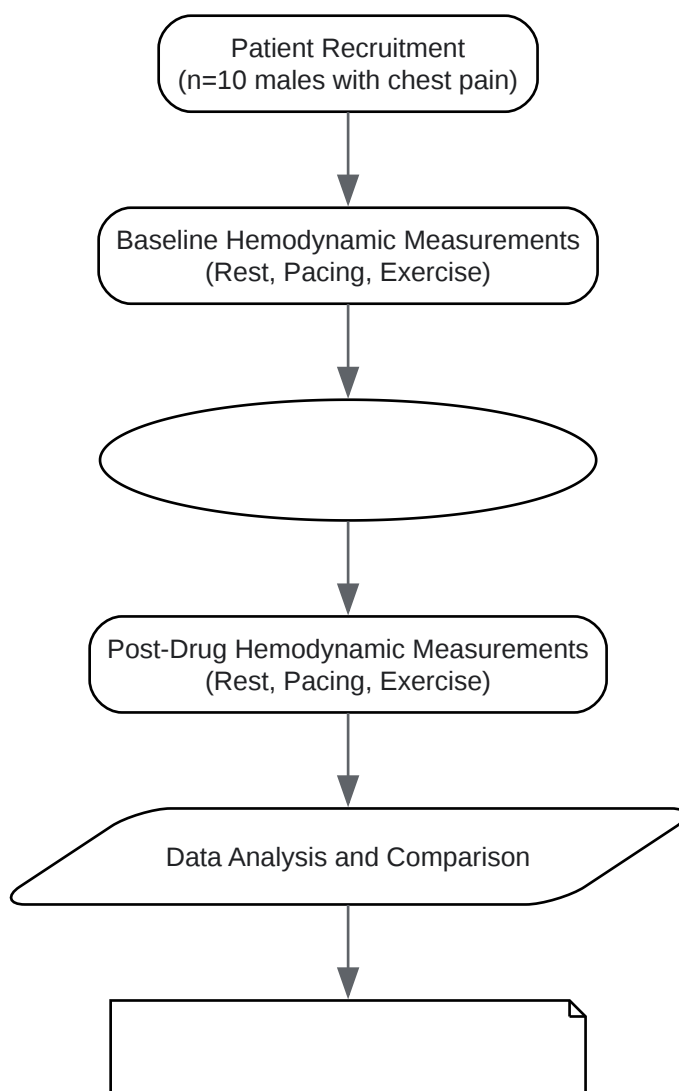
**Step 1: Synthesis of (R)- and (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol** This key intermediate is synthesized from the corresponding racemic alcohol via enzymatic kinetic resolution. This process utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the two.

**Step 2: Conversion to (S)-Bunitrolol** The separated (R)-alcohol from the previous step is then reacted with tert-butylamine to yield (S)-Bunitrolol. This reaction involves the nucleophilic attack of the amine on the chlorinated carbon, displacing the chloride and forming the final product.

The workflow for this synthesis can be visualized as follows:







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## References

- 1. Hemodynamic Effects of an Adrenergic  $\beta$ -Receptor Blocking Agent, Kö1366 in Old Subjects [jstage.jst.go.jp]

- 2. Haemodynamic observations with KO. 1366 (bunitrolol), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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